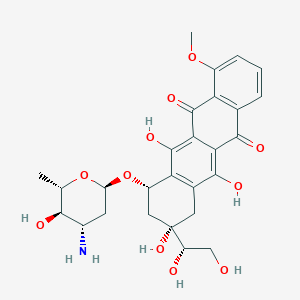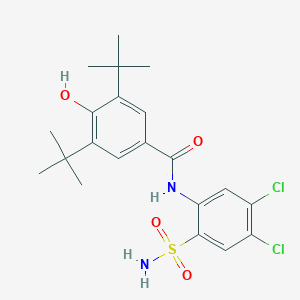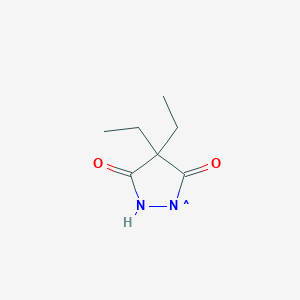
4,4-Diethyl-1,2$l^{2}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diethyl-1,2$l^{2}$ is a chemical compound that belongs to the class of organophosphorus compounds. It is commonly used as a reagent in organic synthesis and also has various scientific research applications.
科学的研究の応用
4,4-Diethyl-1,2$l^{2}$ has various scientific research applications. It is commonly used as a reagent in organic synthesis to introduce a phosphonate group into a molecule. This compound can also be used as a precursor for the synthesis of other organophosphorus compounds. Additionally, 4,4-Diethyl-1,2$l^{2}$ has been used in the development of new drugs and as a tool in biochemical research.
作用機序
The mechanism of action of 4,4-Diethyl-1,2$l^{2}$ is related to its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. The compound binds to the active site of the enzyme and forms a stable covalent bond, which prevents the enzyme from functioning properly. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system.
生化学的および生理学的効果
The biochemical and physiological effects of 4,4-Diethyl-1,2$l^{2}$ are related to its ability to inhibit acetylcholinesterase. This compound is highly toxic and can cause various symptoms such as muscle weakness, respiratory distress, convulsions, and even death. In addition, exposure to 4,4-Diethyl-1,2$l^{2}$ can lead to long-term health effects such as neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 4,4-Diethyl-1,2$l^{2}$ in lab experiments is its ability to selectively inhibit acetylcholinesterase. This makes it a useful tool in biochemical research and drug development. However, the compound is highly toxic and requires special handling and disposal procedures. Additionally, its use in lab experiments is limited due to safety concerns.
将来の方向性
There are several future directions for research on 4,4-Diethyl-1,2$l^{2}$. One area of interest is the development of new drugs that target acetylcholinesterase. Additionally, researchers are exploring the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research on the environmental impact of 4,4-Diethyl-1,2$l^{2}$ and its potential to cause harm to wildlife and ecosystems.
Conclusion:
In conclusion, 4,4-Diethyl-1,2$l^{2}$ is a chemical compound with various scientific research applications. Its ability to selectively inhibit acetylcholinesterase makes it a useful tool in biochemical research and drug development. However, the compound is highly toxic and requires special handling and disposal procedures. Future research on this compound should focus on the development of new drugs, the treatment of neurodegenerative diseases, and the environmental impact of its use.
合成法
The synthesis of 4,4-Diethyl-1,2$l^{2}$ can be achieved by reacting diethyl malonate with phosphorus oxychloride in the presence of a base such as pyridine. The reaction yields a white solid that can be purified by recrystallization. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
特性
CAS番号 |
140902-37-0 |
|---|---|
製品名 |
4,4-Diethyl-1,2$l^{2} |
分子式 |
C7H11N2O2 |
分子量 |
155.17 g/mol |
InChI |
InChI=1S/C7H11N2O2/c1-3-7(4-2)5(10)8-9-6(7)11/h3-4H2,1-2H3,(H,8,10) |
InChIキー |
TYQMCSOSVBBQIG-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N[N]C1=O)CC |
正規SMILES |
CCC1(C(=O)N[N]C1=O)CC |
同義語 |
1-Pyrazolidinyl, 4,4-diethyl-3,5-dioxo- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



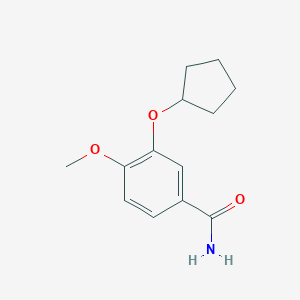
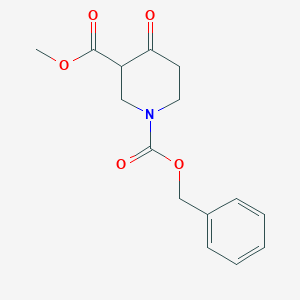
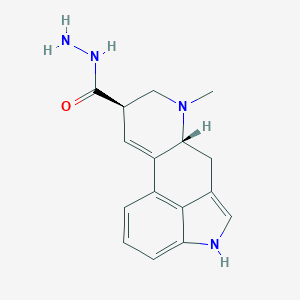
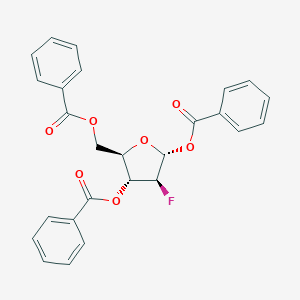
![((7R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B136363.png)
![Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B136364.png)
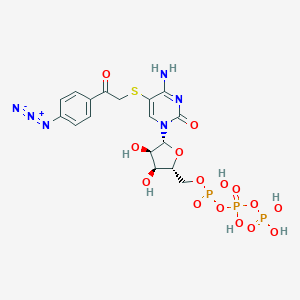
![[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136369.png)
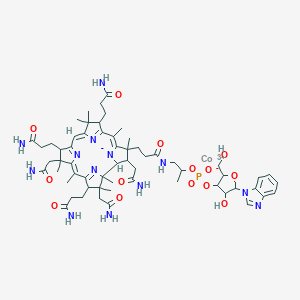
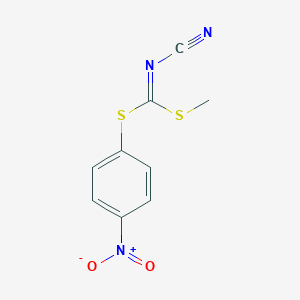
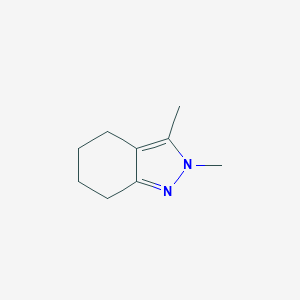
![1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole](/img/structure/B136376.png)
